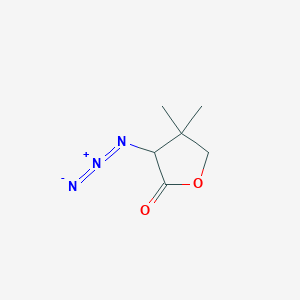
3-Azido-4,4-dimethyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azido-4,4-dimethyloxolan-2-one, also known as ADMO, is a highly reactive compound that has gained attention in the scientific community due to its potential applications in bioconjugation and click chemistry.
科学的研究の応用
Synthesis and Chemical Properties
- Preparation and Use in Organic Synthesis : Azidoiodinanes, closely related to 3-Azido-4,4-dimethyloxolan-2-one, are utilized in the direct azidation of organic substrates. These compounds, prepared from benziodoxoles and trimethylsilyl azide, show potential in the azidation of alkanes, alkenes, and dimethylanilines under mild conditions, indicating the versatility of azido compounds in organic synthesis (Zhdankin et al., 1996).
Biological Activity and Drug Design
Antiviral Activity : 3'-Azido-2',3'-dideoxythymidine (AZT) is a well-known compound related to 3-Azido-4,4-dimethyloxolan-2-one, used in treating HIV/AIDS. It acts by inhibiting the HIV reverse transcriptase enzyme, showcasing the biological significance of azido compounds in drug design and antiviral therapies (Kemp et al., 1998).
Mechanism of Drug Resistance : Understanding the biochemical mechanisms of drug resistance, particularly in the context of HIV treatment with azido-containing compounds like AZT, provides insights into the challenges and opportunities in developing more effective antiretroviral therapies (Larder et al., 1989).
Molecular and Structural Studies
Charge Density Analysis : High-resolution X-ray diffraction studies of AZT, an azido compound, offer a detailed understanding of its electronic structure, crucial for designing improved drugs with fewer side effects. These studies shed light on the interactions and conformations that underpin the antiviral activity of azido nucleosides (Iruthayaraj et al., 2019).
Photoaffinity Labeling : Synthesis of photoaffinity analogs of azidothymidine provides tools for identifying and characterizing nucleotide-utilizing enzymes, advancing our understanding of drug-target interactions and facilitating the development of novel therapeutics (Mao et al., 1995).
Safety And Hazards
The safety data sheet for 3’-Azido-3’-deoxythymidine, a related compound, indicates that it is suspected of causing cancer . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
特性
IUPAC Name |
3-azido-4,4-dimethyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-6(2)3-11-5(10)4(6)8-9-7/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPAQOABYPHYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1N=[N+]=[N-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azido-4,4-dimethyloxolan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2998576.png)
![2-Cyclopropyl-5-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2998577.png)
![1-Benzyl-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2998578.png)
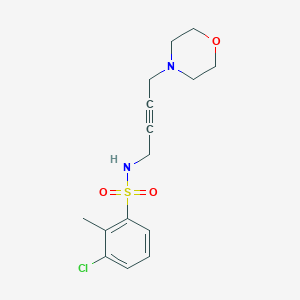
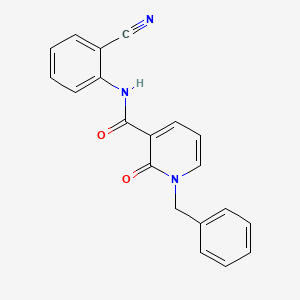
![6-[(4-Benzylpiperazin-1-yl)carbonyl]-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2998584.png)
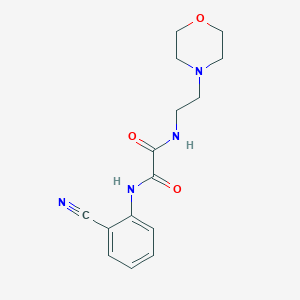
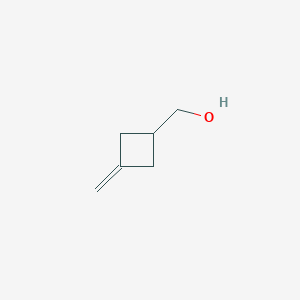
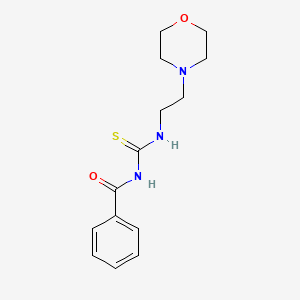
![2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2998590.png)
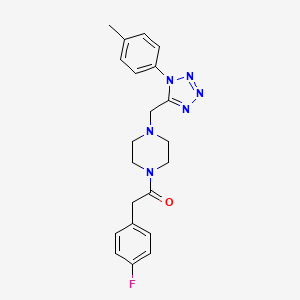
![3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2998595.png)
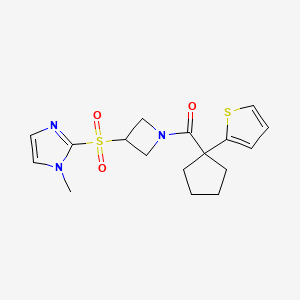
![Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2998597.png)